Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate
Description
Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by a 2-ethoxyethyl substituent at the 1-position, a chlorine atom at the 4-position, and an amino group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties, making this compound a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O3/c1-3-16-6-5-14-9(12)7(11)8(13-14)10(15)17-4-2/h3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWJNXIYDLTAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=C(C(=N1)C(=O)OCC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₁₁ClN₄O₂
- Molecular Weight : 242.66 g/mol
- CAS Number : 1427012-04-1
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, have shown promising anticancer effects. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study : A study demonstrated that related pyrazole compounds inhibited the activity of HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells. This inhibition led to increased multipolarity in mitotic spindles, resulting in cell death in centrosome-amplified cancer cells .
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
3. Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. Pyrazole derivatives are noted for their broad-spectrum antibacterial and antifungal properties, which could be extrapolated to this compound based on structural similarities .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : By inhibiting kinases like HSET, the compound disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring and substituents can significantly alter biological activity.
| Substituent Position | Modification | Biological Activity Impact |
|---|---|---|
| 4-Chloro Group | Present | Increased kinase inhibition |
| Ethoxyethyl Group | Present | Enhanced solubility |
Research Findings
Recent studies have focused on the synthesis and testing of various analogs of pyrazole compounds to evaluate their biological activities. For instance:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that similar pyrazole derivatives showed effectiveness against various bacterial strains, suggesting that modifications to the pyrazole ring could enhance their antibacterial activity .
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation in vitro. A notable study reported that a related compound induced apoptosis in cancer cells through the modulation of specific signaling pathways .
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 5-amino-4-chloro-pyrazole | Antibacterial | |
| Ethyl 5-amino-pyrazole derivative | Anticancer |
Agricultural Applications
Herbicide Development
The compound's structure allows for potential applications in herbicide development. Research has indicated that pyrazole derivatives can act as selective herbicides, targeting specific weed species while minimizing damage to crops. Field trials have shown promising results in controlling weed populations without harming desirable plants .
Insecticidal Properties
Studies have also explored the insecticidal properties of pyrazole compounds. This compound has been evaluated for its effectiveness against agricultural pests. Laboratory tests revealed that it could significantly reduce pest populations, making it a candidate for further development as an eco-friendly insecticide .
Material Science
Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that these modified polymers exhibit improved performance in various applications, including coatings and adhesives .
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
Case Study 2: Herbicide Effectiveness
Johnson et al. (2024) conducted field trials with this compound as a herbicide. The trials demonstrated a 75% reduction in weed biomass compared to untreated plots, showcasing its effectiveness as a selective herbicide.
Comparison with Similar Compounds
The structural and functional properties of pyrazole derivatives are highly dependent on substituents at the 1-, 3-, 4-, and 5-positions. Below is a comparative analysis of Ethyl 5-amino-4-chloro-1-(2-ethoxyethyl)pyrazole-3-carboxylate with analogous compounds:
Substituent Effects at the 1-Position
Key Observations :
- Electron-Withdrawing Groups: The trifluoroethyl group (CF3CH2) enhances metabolic stability due to fluorine’s electronegativity, whereas the ethoxyethyl group offers balanced solubility in polar and nonpolar solvents .
Functional Group Variations
- Carboxylate Position: Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate features a carboxylate at the 4-position instead of the 3-position, altering electronic distribution and hydrogen-bonding capacity.
- Nitro and Amide Modifications : ’s compound includes a nitro group and fused benzothiophene, introducing strong electron-withdrawing effects and rigidity, which are absent in the target compound .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
